molecular formula C7H6N2OS B12576439 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine CAS No. 441351-91-3

4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine

Cat. No.: B12576439
CAS No.: 441351-91-3
M. Wt: 166.20 g/mol
InChI Key: XQOWSTNKSAMIEC-UHFFFAOYSA-N
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Description

4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine is a heterocyclic compound that features a unique fusion of oxazole and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine typically involves the reaction of pyrrolooxazinetriones with diaminofurazan. The reaction is carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes. The product is a colorless, high-melting crystalline solid that is readily soluble in DMSO and DMF but poorly soluble in alkanes and insoluble in water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-3,5-Methano[1,2]oxazolo[4,5-d][1,2]thiazepine is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

441351-91-3

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

3-oxa-7-thia-2,8-diazatricyclo[6.2.1.04,10]undeca-1,4(10),5-triene

InChI

InChI=1S/C7H6N2OS/c1-2-11-9-3-5-6(4-9)8-10-7(1)5/h1-2H,3-4H2

InChI Key

XQOWSTNKSAMIEC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=CSN1CC2=NO3

Origin of Product

United States

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